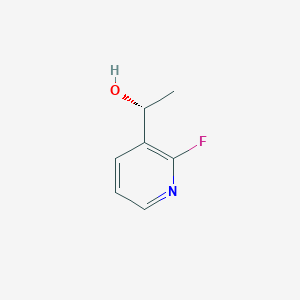

(R)-1-(2-Fluoropyridin-3-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2-fluoropyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYIDKNNTBXRHG-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=CC=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(N=CC=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227811-28-9 | |

| Record name | (1R)-1-(2-fluoropyridin-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enantioselective Synthesis of R 1 2 Fluoropyridin 3 Yl Ethanol

Biocatalytic Methodologies

Biocatalysis has emerged as a powerful tool for asymmetric synthesis due to the high chemo-, regio-, and stereoselectivity of enzymes, which operate under mild and environmentally friendly conditions. nih.gov For the synthesis of (R)-1-(2-Fluoropyridin-3-yl)ethanol, two primary biocatalytic strategies have been explored: the asymmetric reduction of the corresponding prochiral ketone and the kinetic resolution of the racemic alcohol.

Enzyme-Catalyzed Asymmetric Reduction of Prochiral Ketones

The most direct route to this compound is the asymmetric reduction of 2-fluoro-3-acetylpyridine. This transformation is often accomplished using alcohol dehydrogenases (ADHs), which are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones. tudelft.nl

ADHs are highly valued in organic synthesis for their ability to produce enantiopure alcohols from prochiral ketones with high yields and selectivities. tudelft.nlmdpi.com These enzymes are often dependent on nicotinamide (B372718) cofactors, such as NADH or NADPH, to provide the hydride for the reduction reaction. organic-chemistry.org The stereochemical outcome of the reduction is determined by the specific ADH used, with different enzymes exhibiting distinct selectivities.

Significant research has been dedicated to the discovery and characterization of ADHs with the desired (R)-selectivity for the reduction of pyridyl ketones.

Lactobacillus kefir : Alcohol dehydrogenase from Lactobacillus kefir (LkADH) is a well-studied enzyme known for its ability to catalyze the synthesis of (R)-alcohols. nih.govresearchgate.net Engineered variants of LkADH have shown broad substrate scope and excellent anti-Prelog (R)-stereoselectivity for a variety of ketones, achieving high conversions (65–99.9%) and enantiomeric excesses (up to >99%). nih.govresearchgate.netbohrium.com The enzyme can be used as a whole-cell biocatalyst, which simplifies the process and can circumvent the need for external cofactor addition. nih.govbohrium.com However, the stability of LkADH in organic solvents can be a limitation, though this can be addressed by techniques such as enzyme immobilization. researchgate.net

Candida maris : A novel (R)-specific alcohol dehydrogenase (AFPDH) has been isolated and characterized from Candida maris. nih.govoup.comjst.go.jp This NADH-dependent enzyme has been shown to be a homodimer and effectively reduces various carbonyl compounds, including acetylpyridine derivatives, with high enantioselectivity. nih.govoup.comjst.go.jpdocumentsdelivered.com This discovery was notable as it was the first report of a highly enantioselective (R)-specific ADH from a yeast source that is dependent on NADH. nih.govoup.com

The substrate scope of ADHs is a critical factor in their application. Studies have shown that ADHs from various sources can reduce a range of pyridyl ketones with varying degrees of success. For instance, an (R)-selective ADH, evo-1.1.270, demonstrated high conversions and excellent enantioselectivities (up to >99% ee) for the reduction of several α-halogenated ketones linked to a pyridine (B92270) ring. uni-rostock.de However, the enzyme's activity can be significantly affected by substitutions on the heterocyclic ring. uni-rostock.de The reduction of various acylpyridines has also been achieved using a new ADH found in Pseudomonas putida UV4, which generally affords (S)-1-pyridyl alkanols. lookchem.com This highlights the importance of screening different enzymes to find the optimal catalyst for a specific transformation.

| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (ee) | Conversion | Reference |

| Lactobacillus kefir (variant) | Various ketones | (R) | up to >99% | 65-99.9% | nih.govbohrium.com |

| Candida maris | Acetylpyridine derivatives | (R) | High | - | nih.govoup.com |

| (R)-selective ADH evo-1.1.270 | α-halogenated pyridyl ketones | (R) | up to >99% | 36-98% | uni-rostock.de |

| Pseudomonas putida UV4 | 2- and 4-acylpyridines | (S) | >95% | - | lookchem.com |

| Pseudomonas putida UV4 | 3-acylpyridines | (S) | 70-80% | - | lookchem.com |

A significant challenge in the industrial application of ADHs is the high cost of the nicotinamide cofactors (NADH and NADPH). organic-chemistry.orgillinois.edu To make the process economically viable, in situ regeneration of the consumed cofactor is essential. nih.gov This can be achieved through several strategies:

Substrate-coupled regeneration: This approach uses a single enzyme that catalyzes both the reduction of the target ketone and the oxidation of a co-substrate, such as isopropanol (B130326). nih.gov This is a simple and effective method for cofactor recycling.

Enzyme-coupled regeneration: This involves a second enzyme system to regenerate the cofactor. A common example is the use of glucose and glucose dehydrogenase (GDH) to regenerate NADPH, or formate (B1220265) and formate dehydrogenase (FDH) to regenerate NADH. organic-chemistry.orgnih.gov

Whole-cell systems: Using whole microbial cells (e.g., engineered E. coli) can be advantageous as they contain the necessary metabolic pathways to regenerate cofactors internally, often using a simple sugar like glucose. nih.gov This also eliminates the need for enzyme purification.

Kinetic Resolution via Lipase-Catalyzed Transesterification

An alternative biocatalytic approach to obtain enantiomerically pure this compound is through the kinetic resolution of its racemic mixture. This technique relies on the ability of an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of the alcohol at a much higher rate than the other. nih.gov

Lipases are widely used for kinetic resolutions due to their broad substrate tolerance, high stability in organic solvents, and commercial availability. researchgate.net The reaction involves the transfer of an acyl group, often from a vinyl ester like vinyl acetate, to one of the alcohol enantiomers. nih.govmdpi.com This results in a mixture of the acylated enantiomer (e.g., the (S)-ester) and the unreacted enantiomer (the desired (R)-alcohol), which can then be separated.

The efficiency of a kinetic resolution is determined by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. High E-values are crucial for obtaining both the product and the remaining substrate with high enantiomeric excess. nih.gov The choice of lipase, acyl donor, and solvent can all significantly influence the outcome of the resolution. nih.govmdpi.com For example, in the kinetic resolution of a similar compound, 1-(2-furyl)ethanol, Novozym 435 (immobilized Candida antarctica lipase B) was found to be a highly effective catalyst. nih.gov

| Lipase | Racemic Alcohol | Acyl Donor | Product 1 (ee) | Product 2 (ee) | E-value | Reference |

| Amano Lipase AK (Pseudomonas fluorescens) | trans-Flavan-4-ol | Vinyl Acetate | (2R,4S)-Alcohol (>99%) | (2S,4R)-Acetate (>99%) | >200 | mdpi.com |

| Porcine Pancreatic Lipase (PPL) | Ethyl 2-benzyl-2,3-dihydroxypropanoate | - | (R)-Diol | (S)-Acetate | 13 | nih.gov |

| Novozym 435 (Candida antarctica lipase B) | 1-(2-Furyl)ethanol | Vinyl Acetate | (R)-Alcohol (89%) | (S)-Acetate | - | nih.gov |

Selection of Lipases for Enantioselective Acetylation/Transesterification

Lipases are versatile enzymes capable of catalyzing reactions with high efficiency and stereoselectivity in both aqueous and non-aqueous environments. mdpi.com Candida antarctica lipase B (CALB) is a frequently employed and commercially available lipase for the kinetic resolution of racemic α-hydroxyphosphonates through acetylation, yielding S-acetates with high enantiomeric excess (>99%) and approximately 50% yield under mild conditions. rsc.org The effectiveness of CALB is influenced by the substituents on the α-carbon. rsc.org While Candida antarctica lipase A (CalA) also catalyzes the transacylation of secondary alcohols, it often exhibits lower enantioselectivity for smaller molecules compared to CALB. nih.gov However, protein engineering efforts, such as creating double mutants like Y93L/L367I, have dramatically improved the enantioselectivity of CalA. nih.gov

The choice of lipase can be critical. For instance, in the resolution of 1-phenyl-2-chloroethanol, lipase PS-C "Amano" II has demonstrated high enantioselectivity. wikipedia.org The selection process often involves screening various lipases to identify the one that provides the best balance of activity and enantioselectivity for the specific substrate.

Optimization of Reaction Conditions for High Enantiomeric Purity

Achieving high enantiomeric purity in lipase-catalyzed resolutions requires careful optimization of several reaction parameters. These factors significantly influence both the reaction rate and the enantioselectivity of the enzyme. nih.gov

Key parameters that are typically optimized include:

Enzyme Source and Loading: The choice of lipase and its concentration are fundamental. nih.govnih.gov

Acyl Donor: The type of acyl donor, such as vinyl laurate or isopropenyl acetate, can affect the reaction outcome. wikipedia.orgnih.gov

Solvent: The reaction medium, for example, isooctane (B107328) or toluene, plays a crucial role in enzyme activity and stability. mdpi.comnih.gov

Temperature: Temperature affects both the rate of reaction and the enzyme's stability and enantioselectivity. nih.govnih.gov

Substrate Concentration: The concentration of the alcohol to be resolved is another important variable. nih.gov

Stirring Rate: Adequate mixing is necessary to ensure homogeneity and overcome mass transfer limitations. nih.gov

Water Activity: In organic media, the amount of water present can significantly impact lipase activity and can also promote side reactions like acyl migration. dss.go.th

Response surface methodology (RSM) is a statistical tool successfully used to systematically optimize these parameters to maximize the enantiomeric excess (ee). nih.govnih.gov For example, in the resolution of 1-phenyl 1-propanol (B7761284) using Candida antarctica lipase, optimized conditions of 233 mM substrate concentration, a 1.5 molar ratio of acyl donor to substrate, 116 mg of enzyme, and a temperature of 47 °C in isooctane led to a 91% ee in 3 hours. nih.gov

| Parameter | Optimized Value | Reference |

| Substrate Concentration | 233 mM | nih.gov |

| Molar Ratio of Acyl Donor to Substrate | 1.5 | nih.gov |

| Enzyme Amount | 116 mg | nih.gov |

| Temperature | 47 °C | nih.gov |

| Stirring Rate | 161 rpm | nih.gov |

| Solvent | Isooctane | nih.gov |

| Acyl Donor | Vinyl Laurate | nih.gov |

| This table presents the optimized conditions for the lipase-catalyzed resolution of 1-phenyl 1-propanol. |

Dynamic Kinetic Resolution Strategies Incorporating Racemization Catalysts

A limitation of traditional kinetic resolution is that the maximum theoretical yield of a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this by combining the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. wikipedia.org This is achieved by introducing a racemization catalyst that facilitates the interconversion of the (R) and (S) enantiomers. wikipedia.org

Ruthenium complexes are commonly used as racemization catalysts in DKR of alcohols. wikipedia.org For instance, the DKR of an allylic alcohol has been achieved using a ruthenium complex for racemization in conjunction with CALB for the selective acylation of the (R)-isomer. wikipedia.org Similarly, the synthesis of (R)-Bufuralol has been accomplished using a DKR process where a ruthenium catalyst racemizes a chlorohydrin intermediate, while a lipase selectively acetylates the (S)-isomer. wikipedia.org The combination of a lipase, such as CalB, with a ruthenium catalyst like Shvo's or Bäckvall's catalyst has been successfully applied to the DKR of 2-(quinolin-8-yl)benzylalcohols. nih.gov

The success of a DKR process hinges on the compatibility of the enzyme and the racemization catalyst, ensuring that they can function optimally under the same reaction conditions without mutual inhibition.

Chemoenzymatic Hybrid Approaches to this compound and Analogues

Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic catalysis to create efficient and selective synthetic routes. nih.govnih.gov

Combination of Chemical and Enzymatic Steps for Stereocontrol

A powerful chemoenzymatic strategy involves a chemical step to create a prochiral intermediate, followed by an enzymatic step to introduce chirality. For example, prochiral α-halogenated acyl moieties can be introduced into picoline derivatives with high selectivity and yield (64–95%) through a chemical reaction. nih.gov The resulting carbonyl group can then be enantioselectively reduced to the corresponding chiral alcohol using an alcohol dehydrogenase (ADH), such as the one from Lactobacillus kefir, achieving high enantiomeric excess (95–>99%) and yields of up to 98%. nih.gov This approach has been successfully applied to the synthesis of chiral alcohols with α-fluorination near the chiral center and a pyridine ring. nih.gov

Sequential Biotransformations for Enhanced Enantiopurity

In some cases, a single enzymatic step may not be sufficient to achieve the desired level of enantiopurity. Sequential biotransformations, where the product of one enzymatic reaction becomes the substrate for a second, can be employed to enhance enantiopurity or to synthesize more complex molecules. nih.gov For instance, a transketolase-catalyzed reaction can be coupled with a transaminase-catalyzed reaction to produce chiral amino-alcohols from simple, non-chiral starting materials. nih.gov While the initial enzymatic step may produce a product with a certain enantiomeric excess, a subsequent, highly selective enzymatic step can further enrich the desired enantiomer. This can be particularly useful when the initial resolution is not highly efficient or when side products are formed.

Whole-cell biotransformation systems are often used for such sequential reactions. scienceopen.com These systems can be engineered to co-express multiple enzymes, facilitating a cascade of reactions within a single cell and avoiding the need to isolate intermediates. For example, an alcohol dehydrogenase for the asymmetric reduction of a ketone can be co-expressed with a formate dehydrogenase for cofactor (NADH) regeneration, creating an efficient system for the production of chiral alcohols. scienceopen.com

Organocatalytic Asymmetric Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. frontiersin.org Chiral secondary amines are particularly effective organocatalysts for stereoselective transformations of carbonyl compounds. semanticscholar.org This approach offers an alternative to metal-based catalysts and enzymes.

The development of an organocatalytic method for the synthesis of this compound would likely involve the asymmetric reduction of the corresponding ketone, 2-fluoro-3-acetylpyridine. This could potentially be achieved using a chiral organocatalyst in combination with a suitable reducing agent. While specific examples for this exact transformation are not detailed in the provided context, the principles of organocatalytic asymmetric reduction are well-established for other ketones. For instance, chiral Brønsted acids have been used to catalyze the asymmetric intramolecular aza-Michael addition of activated α,β-unsaturated ketones to produce enantioenriched 2-aryl-2,3-dihydro-4-quinolones with up to 82% ee. clockss.org Similarly, rhodium-catalyzed asymmetric conjugate arylation has been used to synthesize chiral phenols. rsc.org These examples highlight the potential of catalytic asymmetric methods to access chiral heterocyclic compounds.

Chiral Organocatalyst Development for Asymmetric Reduction of Pyridyl Ketones

The asymmetric reduction of prochiral ketones is a fundamental transformation for producing optically active secondary alcohols. rsc.org Organocatalysis plays a crucial role in this area, with various catalysts being investigated to achieve high enantioselectivity. rsc.org Recent advancements have focused on several classes of organocatalysts, including oxazaborolidines, hydroxyamides, and BINOL-derived phosphoric acids, for the reduction of a wide range of ketones. rsc.org For instance, pyrrolidine-based chiral organocatalysts have proven effective in the asymmetric Michael addition of cyclic ketones to β-nitrostyrenes, yielding products with excellent stereoselectivity. nih.gov These developments highlight the potential for designing specific organocatalysts for the asymmetric reduction of pyridyl ketones like 1-(2-Fluoropyridin-3-yl)ethanone.

Enantioselective Addition Reactions to Pyridine-Based Carbonyl Precursors

The dearomatization of pyridine derivatives through nucleophilic addition is a powerful method for synthesizing chiral dihydropyridines and related structures. rsc.orgnih.govacs.org Organocatalytic strategies have been successfully employed for the enantioselective dearomatization of pyridinium (B92312) salts. rsc.org For example, C(1)-ammonium enolates, generated from chiral tertiary amine Lewis base catalysts, can add to pyridinium salts to produce α-functionalized ester-substituted 1,4-dihydropyridines with high enantioselectivity. rsc.org This approach demonstrates the feasibility of using organocatalysis to control stereochemistry in additions to pyridine-based electrophiles, a principle that can be extended to the synthesis of chiral alcohols by targeting the carbonyl group of pyridine-based ketones.

Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis is a highly effective and widely used method for asymmetric synthesis, offering high efficiency and enantioselectivity. nih.govajchem-b.com The asymmetric hydrogenation and transfer hydrogenation of prochiral ketones are prominent examples of this approach.

Asymmetric Hydrogenation of Prochiral Ketone Precursors (e.g., 1-(2-Fluoropyridin-3-yl)ethanone)

Asymmetric hydrogenation is a key technology for the synthesis of enantiomerically pure compounds. bohrium.com The hydrogenation of ketones using chiral transition metal complexes is a well-established and powerful method for producing chiral alcohols. nih.gov

Ruthenium (Ru) and Rhodium (Rh) are among the most effective metals for asymmetric hydrogenation. ajchem-b.com Chiral complexes of these metals, particularly with diphosphine ligands, have been extensively developed and applied to the hydrogenation of a wide variety of ketones. bohrium.comresearchgate.net For instance, Ru-BINAP complexes are highly effective for the hydrogenation of functionalized ketones, while Rh-based catalysts are also widely used. nih.gov The choice of metal and ligand is crucial for achieving high catalytic activity and stereoselectivity. bohrium.com

Table 1: Examples of Metal-Catalyzed Asymmetric Hydrogenation of Ketones

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ru-BINAP | Functionalized Ketones | High | nih.gov |

| Rh-Diphosphine | Various Ketones | High | bohrium.comresearchgate.net |

| Ir-Diphosphine | Various Ketones | High | researchgate.net |

This table presents representative data and not specific results for 1-(2-Fluoropyridin-3-yl)ethanone, as direct data was not found in the provided search results.

The chiral ligand is the most critical component of a metal-based asymmetric catalyst, as it dictates the stereochemical outcome of the reaction. bohrium.com The design of new chiral ligands with optimal steric and electronic properties is a continuous area of research. bohrium.comresearchgate.net Atropisomeric biaryl diphosphines, such as BINAP and its derivatives (e.g., SYNPHOS, DIFLUORPHOS), are a prominent class of ligands that have proven highly successful in Ru- and Rh-catalyzed asymmetric hydrogenations. bohrium.comresearchgate.net The modular nature of these ligands allows for fine-tuning of their structure to match the specific requirements of a given substrate, thereby maximizing enantioselectivity. bohrium.com

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to asymmetric hydrogenation, often utilizing isopropanol or formic acid as the hydrogen source. nih.govchem-station.com This method has been successfully applied to the reduction of a broad range of ketones and imines. sigmaaldrich.com

Ruthenium complexes, particularly those containing a chiral diamine ligand like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective catalysts for ATH. chem-station.comsigmaaldrich.com These catalysts have demonstrated excellent enantioselectivities in the reduction of aryl ketones. sigmaaldrich.com The mechanism is believed to involve a metal-ligand bifunctional interaction, where the N-H group of the ligand participates in the hydrogen transfer step, enhancing both reactivity and stereoselectivity. chem-station.comacs.org Iron-based catalysts for ATH have also been developed, offering a more earth-abundant metal alternative. acs.org

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a robust and widely applied strategy for asymmetric synthesis. researchgate.netsigmaaldrich.com This method involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved, yielding the enantiomerically enriched product. sigmaaldrich.comwikipedia.org

In this approach, a prochiral substrate, such as a 2-fluoropyridin-3-yl ketone, would be derivatized with a chiral auxiliary to form an intermediate. This intermediate, now containing a stereogenic center, would then undergo a diastereoselective reaction. For example, the ketone could be converted into an enolate, which is then alkylated or subjected to an aldol (B89426) reaction. researchgate.net The steric and electronic properties of the chiral auxiliary block one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face.

Well-known chiral auxiliaries applicable to such syntheses include Evans oxazolidinones and pseudoephedrine. wikipedia.orgwilliams.edu For example, an N-acyl oxazolidinone derived from 2-fluoro-3-pyridinecarboxylic acid could be deprotonated to form a (Z)-enolate, which then undergoes a diastereoselective reaction. williams.edu Similarly, pseudoephedrine can be reacted with a carboxylic acid derivative to form an amide, whose α-proton can be selectively removed to generate an enolate that reacts with high diastereoselectivity. wikipedia.org The reaction of this enolate with an appropriate electrophile would establish the desired stereocenter, controlled by the auxiliary. The products of these reactions are diastereomers, which allows for their separation using standard techniques like chromatography. williams.edu

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reaction | Key Features |

|---|---|---|

| Evans Oxazolidinones | Alkylation, Aldol Reactions, Acylation | Forms predictable Z-enolates, leading to high diastereoselectivity. Available in both enantiomeric forms. wikipedia.orgwilliams.edu |

| Pseudoephedrine | Alkylation of Amide Enolates | The auxiliary is inexpensive and derived from natural sources. The product is often crystalline, aiding purification. wikipedia.org |

| Camphorsultam | Alkylation, Aldol, Diels-Alder Reactions | Provides high stereocontrol due to the rigid camphor (B46023) skeleton. researchgate.net |

| SAMP/RAMP | Alkylation of Hydrazones | Used for the asymmetric α-alkylation of ketones and aldehydes. wikipedia.org |

A critical advantage of the chiral auxiliary approach is that the auxiliary can often be removed under mild conditions and recovered for reuse, making the process more cost-effective and sustainable. researchgate.netsigmaaldrich.com After the diastereoselective step, the covalent bond connecting the auxiliary to the newly chiral product is cleaved. For example, N-acylated oxazolidinone auxiliaries can be hydrolyzed under acidic or basic conditions or reductively cleaved using agents like lithium borohydride (B1222165) to release the chiral carboxylic acid or alcohol, respectively, while regenerating the auxiliary. wikipedia.orgwilliams.edu This non-destructive cleavage is crucial for the practical application of these auxiliaries in large-scale synthesis. researchgate.net

Advanced Synthetic Methodologies for Fluoropyridyl Ethanol Scaffolds

Strategic Fluorination Approaches to Pyridine (B92270) Ring Systems

The incorporation of fluorine into heterocyclic compounds is a critical step in the synthesis of many pharmaceuticals and agrochemicals. Several methods have been developed for the fluorination of pyridine rings, each with its own advantages and limitations.

C-H Fluorination Methodologies for Pyridine Derivatives

Direct C-H fluorination offers an atom-economical approach to synthesize fluorinated pyridines by converting a C-H bond directly to a C-F bond. This strategy is particularly valuable for late-stage functionalization in drug discovery, allowing for the modification of complex molecules without the need for de novo synthesis. orgsyn.org

One notable method utilizes silver(II) fluoride (B91410) (AgF₂) to achieve site-selective fluorination of pyridines and diazines, primarily at the position adjacent to the nitrogen atom. orgsyn.orgnih.gov This reaction proceeds under mild conditions, often at room temperature, and demonstrates high functional group tolerance. orgsyn.orgnih.gov The mechanism is inspired by classic pyridine amination and allows for the selective fluorination of a wide array of nitrogen heterocycles. nih.gov For instance, 3-substituted pyridines containing halo, alkoxy, cyano, or trifluoromethyl groups undergo fluorination with high selectivity at the 2-position. acs.orgnih.gov However, pyridines with 3-alkyl, 3-CO₂R, and 3-C(O)NR₂ substituents may yield a mixture of 2-fluoro isomers. acs.orgnih.gov

Another approach involves the use of pyridine N-oxyl radicals to promote C-H fluorination through a single-electron transfer (SET) process. rsc.org This method can be performed in water at room temperature and is compatible with a broad range of substrates, including bioactive molecules. rsc.org

Electrochemical methods have also been explored for the fluorination of pyridine. The electrochemical fluorination of pyridine using a platinum anode and a fluoride source like tetramethylammonium (B1211777) dihydrogen trifluoride in acetonitrile (B52724) can produce 2-fluoropyridine (B1216828). researchgate.net The yield and selectivity of these electrochemical reactions can be influenced by the choice of catalyst, with some metal salts favoring the formation of 2-fluoropyridine and others leading to 3-fluoropyridine (B146971). researchgate.net

Nucleophilic Aromatic Substitution (S_NAr) for Fluorine Introduction on Pyridine Rings

Nucleophilic aromatic substitution (S_NAr) is a widely employed method for introducing fluorine onto a pyridine ring. This reaction involves the displacement of a leaving group, typically a halide, by a fluoride ion. The reactivity of halopyridines in S_NAr reactions is significantly influenced by the position of the halogen relative to the ring nitrogen and the nature of the halogen itself.

The S_NAr mechanism is favored when electron-withdrawing groups are present on the aromatic ring, as they help to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.org In pyridine, the ring nitrogen itself acts as an electron-withdrawing group, activating the ring for nucleophilic attack, especially at the ortho and para positions. wikipedia.orgyoutube.com

Fluoropyridines are often more reactive in S_NAr reactions compared to their chloro- and bromo-analogs. acs.orgnih.gov The high electronegativity of fluorine accelerates the reaction, allowing for milder reaction conditions. acs.orgnih.gov For example, the reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine (B119429). nih.gov However, the leaving group ability is also a factor, and in some cases, the C-F bond can be more difficult to break. sci-hub.se

The choice of reaction conditions, including the solvent and the presence of a base, can be crucial. Solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often used, and the reaction may require heating. researchgate.net Microwave irradiation has been shown to dramatically decrease reaction times for the synthesis of substituted pyridines via S_NAr. sci-hub.se

Recent advancements have focused on developing milder S_NAr conditions. Organic photoredox catalysis has enabled the nucleophilic defluorination of unactivated fluoroarenes, expanding the scope of S_NAr to include electron-neutral and electron-rich systems. nih.gov

Halogen-Exchange Reactions for Fluoropyridine Synthesis

Halogen-exchange (Halex) reactions provide another important route to fluoropyridines. This method involves the replacement of a halogen atom (typically chlorine or bromine) on the pyridine ring with fluorine, using a fluoride salt as the fluorine source. google.comgoogle.com

Potassium fluoride (KF) is a commonly used reagent, often in combination with a phase-transfer catalyst or in a high-boiling aprotic solvent like sulfolane. google.comgoogle.com The effectiveness of the Halex reaction can depend on the reaction conditions, including temperature and the specific catalyst used. The use of aminophosphonium catalysts has been shown to facilitate these reactions under relatively mild conditions. google.comgoogle.com

The reactivity of the starting halopyridine is a key factor. The position of the halogen to be exchanged influences the reaction, with halogens at activated positions (ortho or para to the nitrogen) being more readily displaced.

While traditionally requiring high temperatures, advancements in catalysis have enabled these reactions to proceed under milder conditions, making them more applicable to a wider range of substrates. google.comgoogle.com

Regioselective Functionalization of Pyridine Ring Systems Relevant to (R)-1-(2-Fluoropyridin-3-yl)ethanol

The synthesis of this compound requires not only the introduction of a fluorine atom at the 2-position but also the specific installation of the (R)-1-hydroxyethyl group at the 3-position. This necessitates highly regioselective functionalization methods.

Directed Ortho-Metalation Strategies for Pyridine Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, including pyridine. This method utilizes a directing group (DMG) on the pyridine ring to guide a metalating agent (typically an organolithium reagent) to deprotonate the adjacent ortho position. acs.orgbaranlab.org The resulting organometallic intermediate can then be trapped with an electrophile to introduce a wide variety of substituents.

Common directing groups for pyridine include amides, carbamates, and ethers. acs.orgbaranlab.org The choice of the directing group and the metalating agent is crucial for achieving high regioselectivity. The use of additives like TMEDA (tetramethylethylenediamine) can enhance the reactivity of the organolithium reagent. baranlab.org

For the synthesis of a 3-substituted pyridine, a directing group at either the 2- or 4-position would be required. For example, a directing group at the 2-position would direct metalation to the 3-position. Subsequent reaction with an appropriate electrophile, such as acetaldehyde, followed by chiral resolution or asymmetric synthesis, could lead to the desired (R)-1-hydroxyethyl side chain.

The use of milder metalating agents, such as TMP (2,2,6,6-tetramethylpiperidyl)-based magnesium or zinc reagents, can offer higher functional group tolerance compared to traditional organolithium reagents. znaturforsch.comacs.org

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) for Pyridyl Substrates

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds and are widely used for the functionalization of pyridine rings. The Suzuki, Stille, and Negishi reactions are particularly prominent in this context. orgsyn.orgacs.org

These reactions typically involve the coupling of a pyridyl halide or triflate with an organometallic reagent in the presence of a palladium or nickel catalyst. orgsyn.orgresearchgate.net

Suzuki Coupling: This reaction pairs a pyridyl halide or triflate with a pyridyl or aryl boronic acid or its ester. nih.govorganic-chemistry.org A base is required to activate the boronic acid for transmetalation to the palladium catalyst. organic-chemistry.org The Suzuki coupling is known for its mild reaction conditions and the low toxicity of the boron-containing byproducts. organic-chemistry.org However, the stability of pyridylboron reagents can sometimes be a challenge. acs.orgresearchgate.net

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the pyridyl halide. While effective, the toxicity of the tin reagents is a significant drawback. orgsyn.org

Negishi Coupling: This reaction employs an organozinc reagent, which can be prepared from the corresponding pyridyl halide or by transmetalation from an organolithium species. orgsyn.orgresearchgate.net Negishi couplings are known for their high functional group tolerance and reactivity. orgsyn.org The pyridylzinc halides can be coupled with a variety of aryl and heteroaryl halides. orgsyn.orgnih.gov

For the synthesis of this compound, a cross-coupling strategy could involve the coupling of a 2-fluoro-3-halopyridine with an appropriate organometallic reagent containing the protected ethanol (B145695) side chain. Alternatively, a 2-fluoropyridine-3-boronic acid or its equivalent could be coupled with a halide bearing the side chain. The choice of coupling partners and reaction conditions would be critical to ensure the preservation of the fluorine substituent and the stereochemistry of the ethanol moiety.

Interactive Data Table: Comparison of Fluorination Methods

| Method | Reagent(s) | Position Selectivity | Key Advantages | Key Limitations |

| C-H Fluorination | AgF₂ | Adjacent to N | Mild conditions, high functional group tolerance | Can give mixtures of isomers with certain substituents |

| S_NAr | Fluoride source (e.g., KF) | Activated positions (ortho/para to N) | High reactivity of fluoropyridines | Can require harsh conditions, leaving group ability can be a factor |

| Halogen-Exchange | Fluoride salt (e.g., KF) | Position of existing halogen | Utilizes readily available halopyridines | Can require high temperatures |

Interactive Data Table: Comparison of Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Key Advantages | Key Limitations |

| Suzuki | Organoboron | Mild conditions, low toxicity of byproducts | Stability of pyridylboron reagents can be an issue |

| Stille | Organotin | Effective for many substrates | Toxicity of tin reagents |

| Negishi | Organozinc | High functional group tolerance and reactivity | Preparation of organozinc reagents can be sensitive |

Introduction of Alkyl, Aryl, and Heteroaryl Moieties

The functionalization of the fluoropyridyl ethanol core is crucial for creating a diverse range of analogues for structure-activity relationship (SAR) studies. Several modern synthetic methodologies can be employed to introduce alkyl, aryl, and heteroaryl groups.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the pyridine ring is highly activated towards nucleophilic aromatic substitution. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine. nih.govacs.org This enhanced reactivity allows for the introduction of a wide array of nucleophiles under relatively mild conditions. Alcohols, amines, and even indole (B1671886) derivatives can displace the fluoride to form 2-substituted pyridine analogues. nih.gov This method is particularly useful for late-stage functionalization of complex molecules. nih.govacs.org

Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction enables the formation of C-C bonds by coupling an organoboron compound with a halide. For instance, 2-azidoarylboronic acid pinacolate esters can be coupled with vinyl triflates in a Suzuki reaction, which can be adapted for aryl-aryl or aryl-vinyl coupling on the pyridine ring. nih.gov Rhodium-catalyzed asymmetric conjugate arylation using hydroxylated arylboronic acids also provides a route to chiral phenols, a methodology that can be conceptually extended to other nucleophilic additions. rsc.orgdocumentsdelivered.com

Cross-Electrophile Coupling: Recent advances allow for the direct coupling of alcohols with aryl and vinyl halides. researchgate.net This one-pot strategy involves the in situ conversion of alcohols to alkyl bromides, which then participate in a nickel-catalyzed cross-coupling reaction. researchgate.net This approach is highly valuable for creating C(sp³)–C(sp²) bonds and is amenable to high-throughput synthesis. researchgate.net Nickel/photoredox dual catalysis can also achieve C(sp³)–C(sp³) cross-coupling between aziridines and alcohols (activated as benzaldehyde (B42025) dialkyl acetals), expanding the range of accessible alkylated products. nih.gov

The choice of method depends on the desired substituent and the functional group tolerance of the substrate. The high reactivity of the 2-fluoro group in SNAr reactions makes it a versatile handle for introducing a variety of functionalities.

Synthesis of Key Precursors for this compound

The enantioselective synthesis of the target molecule relies on the efficient preparation of key achiral and chiral precursors. The primary achiral precursor is 2-fluoro-3-acetylpyridine, which can be obtained from 2-fluoropyridine-3-carbaldehyde. The chirality is then introduced via asymmetric reduction of the ketone.

Preparation of 2-Fluoropyridine-3-carbaldehyde and Related Ketones

The synthesis of 2-fluoropyridine-3-carbaldehyde is a critical step. This can be achieved through several routes, typically starting with the formation of the 2-fluoropyridine core followed by the introduction of the carbonyl group at the 3-position.

Synthesis of the 2-Fluoropyridine Core:

Halogen Exchange: An economical process for preparing 2-fluoropyridine involves the reaction of 2-chloropyridine with potassium bifluoride (KHF₂) at high temperatures (250–370 °C) without the need for a solvent. google.com

From Pyridine N-Oxides: Pyridine N-oxides can be converted to 2-fluoropyridines. nih.govwikipedia.org Treatment of pyridine N-oxide with phosphorus oxychloride can yield 2-chloropyridine, which can then undergo halogen exchange. wikipedia.org More direct methods convert pyridine N-oxides into 2-pyridyltrialkylammonium salts, which are effective precursors for fluorination. nih.gov

Introduction of the Carbonyl Group:

Formylation: The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an aromatic or heterocyclic ring. This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). mdpi.com Applying this to 2-fluoropyridine would yield 2-fluoropyridine-3-carbaldehyde.

Oxidation of a Methyl Group: If 2-fluoro-3-methylpyridine (B30981) is available, the methyl group can be oxidized to an aldehyde. nih.govfishersci.fi Various oxidizing agents can be employed for this transformation.

From Ketone Derivatives: A method for synthesizing 3-fluoropyridines involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation with ammonia. acs.org This provides a route to substituted 3-fluoropyridine ketones.

Once 2-fluoropyridine-3-carbaldehyde is obtained, it can be converted to the corresponding ketone, 2-fluoro-3-acetylpyridine, via Grignard reaction with methylmagnesium bromide followed by oxidation of the resulting secondary alcohol. The most direct route to the final chiral alcohol, however, is the asymmetric reduction of 2-fluoro-3-acetylpyridine, as detailed in a recent review on transition-metal-catalyzed asymmetric reduction of 2-pyridine ketones. researchgate.net

Role As a Chiral Building Block and Synthetic Intermediate

Derivatization and Chemical Transformations of (R)-1-(2-Fluoropyridin-3-yl)ethanol

Further Functionalization of the Pyridine (B92270) Ring

The pyridine ring of this compound is amenable to a variety of functionalization reactions, with the fluorine atom at the C2 position playing a pivotal role. The high electronegativity of fluorine enhances the reactivity of the ring towards nucleophilic aromatic substitution (SNAr), making it an excellent leaving group. nih.gov This reactivity is a cornerstone for introducing a wide array of functional groups at this position.

The SNAr reactions of 2-fluoropyridines are generally faster and often proceed under milder conditions compared to their chloro- or bromo-substituted counterparts. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695), for instance, is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine (B119429). nih.gov This allows for the efficient displacement of the fluoride (B91410) with various nucleophiles, including those based on oxygen, nitrogen, and sulfur.

A diverse set of nucleophiles can be employed to functionalize the 2-position of the pyridine ring, leading to a range of substituted derivatives. This method provides a site-specific approach to synthesize substituted pyridines, which is crucial for building molecular complexity. nih.govacs.org The table below illustrates the types of functional groups that can be introduced via SNAr on a 2-fluoropyridine core.

| Nucleophile Class | Example Nucleophile | Resulting Functional Group at C2 |

| Oxygen | Alkoxides (e.g., NaOEt) | Alkoxy |

| Phenoxides | Phenoxy | |

| Nitrogen | Amines (e.g., R-NH₂) | Amino |

| Azoles (e.g., Pyrazole) | Azolyl | |

| Sulfur | Thiols (e.g., R-SH) | Thioether |

The presence of the chiral (R)-1-hydroxyethyl group at the C3 position can influence the electronic properties and steric environment of the pyridine ring, potentially affecting the regioselectivity of other functionalization reactions, such as metallation or further halogenation, although SNAr at the C2 position remains the most prominent transformation. The mild conditions required for fluoride substitution are often compatible with the chiral alcohol, preserving its stereochemical integrity during the functionalization process. nih.govacs.org

Development of Libraries of Stereodefined Pyridyl Derivatives

The synthetic versatility of this compound makes it an ideal scaffold for the development of chemical libraries. A chemical library is a collection of diverse, structurally related compounds used in high-throughput screening for drug discovery and materials science. By starting with a single, enantiomerically pure building block, libraries of stereodefined pyridyl derivatives can be systematically generated.

The strategy involves two key stages: modification of the chiral side chain and functionalization of the pyridine ring. The hydroxyl group of the (R)-1-hydroxyethyl side chain can be derivatized through esterification, etherification, or oxidation to a ketone. Subsequently, the functionalized pyridine ring, primarily through the SNAr reaction at the C2 position, can be reacted with a panel of diverse nucleophiles.

This combinatorial approach allows for the rapid generation of a large number of distinct compounds from a single starting material. For example, by reacting this compound with a set of 10 different acyl chlorides (to modify the alcohol) and then with a set of 20 different amine nucleophiles (to displace the fluoride), a library of 200 unique, stereochemically defined compounds can be produced.

The development of such libraries is instrumental in exploring structure-activity relationships (SAR). By systematically varying the substituents at both the C2 and C3 positions, researchers can identify the key molecular features responsible for a desired biological activity or material property. The synthesis of enantiomerically pure vic-diamines from chiral β-amino alcohols containing pyridyl moieties exemplifies a stereodivergent approach that can be applied to generate series of diastereomeric compounds for such libraries. nih.govmdpi.com

The table below outlines a hypothetical library synthesis scheme starting from this compound.

| Step 1: Side Chain Modification (R¹) | Step 2: Pyridine Ring Functionalization (Nu²) | Resulting Library Member Structure |

| Protection (e.g., TBDMS ether) | SNAr with R'NH₂ | 2-(R'-amino)-3-(1-(TBDMS-oxy)ethyl)pyridine |

| Oxidation to Ketone | SNAr with R'OH/Base | 2-(R'-oxy)-3-acetylpyridine |

| Esterification with R'COCl | SNAr with R'SH/Base | 2-(R'-thio)-3-(1-(R'-acetyloxy)ethyl)pyridine |

This systematic approach, founded on the reactivity of chiral building blocks like this compound, is a powerful engine for the discovery of new chemical entities with tailored properties.

Catalytic Applications of R 1 2 Fluoropyridin 3 Yl Ethanol and Its Derivatives

Use as Chiral Ligands in Transition Metal Catalysis

The primary catalytic application of chiral pyridyl alcohols like (R)-1-(2-Fluoropyridin-3-yl)ethanol is in the formation of chiral ligands for transition metal complexes. The pyridine (B92270) nitrogen and the alcoholic oxygen can act as a bidentate coordinating pair, creating a rigidified chiral environment around a metal center that can effectively induce stereoselectivity in a variety of reactions.

The design of ligands based on the this compound framework leverages its inherent structural features. The nitrogen atom of the pyridine ring and the oxygen atom of the alcohol can chelate to a metal center. The fluorine atom at the 2-position of the pyridine ring acts as an electron-withdrawing group, which can modulate the Lewis basicity of the pyridine nitrogen and influence the electronic properties of the resulting metal complex.

The synthesis of more complex ligands often involves the derivatization of the hydroxyl group. This can be a starting point for introducing other coordinating groups, such as phosphines, amines, or other heterocycles, to create multidentate ligands. chemrxiv.orgwikipedia.org For example, chiral phosphabarrelene-pyridine ligands have been synthesized and utilized in asymmetric catalysis, demonstrating a strategy where a pyridine moiety is integrated into a larger, rigid phosphine (B1218219) ligand structure. acs.org Similarly, novel chiral ligands featuring a silanol (B1196071) coordinating group and a peptide-like scaffold have been developed, showcasing the modularity of ligand design where alcohol functionalities are key intermediates. wikipedia.orgrsc.org A general approach could involve the conversion of the alcohol to a leaving group, followed by nucleophilic substitution to append a phosphine or amine moiety, thus creating P,N or N,N-type bidentate ligands.

Ligands derived from chiral pyridyl alcohols are instrumental in a range of enantioselective reactions. The specific combination of the chiral ligand and the transition metal dictates the catalyst's reactivity and the stereochemical outcome of the transformation.

One significant application is in copper-catalyzed asymmetric addition reactions. For instance, chiral diphosphine ligands have been used with copper catalysts for the highly enantioselective alkylation of β-substituted alkenyl pyridines using Grignard reagents. nih.gov This methodology allows for the introduction of various alkyl groups with high enantiomeric excess (ee). Another key area is asymmetric hydrogenation, where iridium and rhodium complexes with chiral ligands are used to reduce prochiral olefins to chiral products. acs.org Chiral phosphabarrelene-pyridine ligands have proven effective in the Rh- and Ir-catalyzed hydrogenation of β-dehydroamino acid derivatives and cyclic β-enamides, achieving excellent enantioselectivities. acs.org

The table below summarizes representative asymmetric reactions where chiral pyridine-based ligands, analogous to derivatives of this compound, have been successfully employed.

| Reaction Type | Catalyst System | Substrate Type | Product Type | Reported Enantiomeric Excess (ee) |

| Asymmetric Alkylation | CuBr·SMe₂ / Chiral Diphosphine Ligand | Alkenyl Pyridines | Alkylated Chiral Pyridines | Up to 99% |

| Asymmetric Hydrogenation | [Rh(cod)L]BF₄ or [Ir(cod)L]BArF / Chiral P-N Ligand | β-Dehydroamino Acid Derivatives, Cyclic β-Enamides | Chiral Amino Acid Derivatives, Chiral Cyclic Amides | 92% to >99% |

| Asymmetric Michael Addition | Ni/La / Chiral Ligand | α,β-Unsaturated Ketones | γ-Nitro Ketones | Up to 98% |

| Asymmetric N-H Insertion | Cu(I) / Chiral Silanol Ligand | Aryl Diazoacetates, Anilines | Unnatural Amino Acid Derivatives | Up to 91:9 er |

Precursors for Homogeneous and Heterogeneous Catalysts

This compound can serve as a precursor for both soluble (homogeneous) and solid-supported (heterogeneous) catalysts.

For homogeneous catalysis , the molecule or its derivatives are complexed with a metal salt (e.g., of iridium, rhodium, copper, or palladium) to form a discrete, soluble catalytic species. chemrxiv.org These catalysts operate in the same phase as the reactants, often leading to high activity and selectivity due to the well-defined nature of the catalytic center. The synthesis involves reacting the chiral ligand with a suitable metal precursor, such as [Ir(cod)Cl]₂, to generate the active catalyst in situ or as an isolable complex. nsf.gov

For heterogeneous catalysis , the chiral motif of this compound can be immobilized onto a solid support. This approach combines the high selectivity of a chiral catalyst with the practical advantages of heterogeneous systems, such as easy separation from the reaction mixture and potential for recycling. One strategy involves the construction of covalent organic frameworks (COFs) where pyridine units are integral to the structure. nih.gov These frameworks can be post-synthetically modified to create chiral catalytic sites. nih.gov Another method is the direct immobilization of a chiral alcohol or its derivative onto a support like silica (B1680970) or a zeolite. For instance, chiral alcohols have been used in integrated chemoenzymatic systems where catalysts are supported in fixed-bed reactors for continuous production. rsc.org

Role in Enantioselective Organic Transformations

The fundamental role of this compound in enantioselective transformations stems from its stereogenic center. When incorporated into a catalytic system, this chirality is transferred to the substrate, directing the reaction to favor the formation of one enantiomer of the product over the other.

The mechanism of stereochemical induction often relies on the formation of a diastereomeric transition state between the chiral catalyst and the prochiral substrate. The specific geometry and electronics of the ligand, dictated by the this compound backbone, create a highly structured environment around the metal. This environment sterically hinders one pathway of substrate approach while favoring another, leading to high enantioselectivity.

For example, in the asymmetric hydrogenation of an olefin, the substrate coordinates to the chiral metal complex. The pre-existing chirality of the ligand forces the substrate to adopt a specific orientation, exposing one of its two prochiral faces to the hydride transfer from the metal, resulting in the selective formation of one product enantiomer. Similarly, in biocatalytic reductions, enzymes like alcohol dehydrogenases can selectively reduce a prochiral ketone to a chiral alcohol with exceptionally high enantiomeric excess, highlighting the power of a well-defined chiral pocket to control stereochemistry. nih.gov The use of this compound as a building block allows chemists to harness these principles to create synthetic catalysts for a wide array of valuable enantioselective organic transformations.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Asymmetric Synthesis of (R)-1-(2-Fluoropyridin-3-yl)ethanol

The asymmetric synthesis of chiral alcohols from prochiral ketones is a cornerstone of modern organic chemistry. Both chemocatalytic and biocatalytic methods have been developed to achieve high enantioselectivity.

Transition State Analysis for Stereocontrol

The stereochemical outcome of an asymmetric reduction is determined by the relative energies of the diastereomeric transition states. In transition-metal-catalyzed hydrogenations, the catalyst and the substrate form a chiral complex, and the approach of the hydride to the carbonyl face is directed by steric and electronic interactions within this complex.

For the asymmetric reduction of 2-pyridine ketones, catalysts based on rhodium and iridium with chiral ligands are commonly employed. unimi.itscholaris.ca The mechanism often involves the formation of a metal-hydride species that coordinates to the ketone. The stereoselectivity arises from the differentiation of the two prochiral faces of the ketone by the chiral ligand environment. For instance, in the asymmetric transfer hydrogenation of ketones using Noyori-type catalysts, a six-membered ring transition state is proposed where the substrate's aryl group interacts favorably with the catalyst's arene ligand through a CH/π interaction, directing the hydride transfer to one face of the carbonyl. researchgate.net While specific transition state models for the reduction of 2-fluoro-3-acetylpyridine are not extensively detailed in the available literature, it is proposed that the fluorine substituent can influence the electronic properties of the pyridine (B92270) ring and the carbonyl group, thereby affecting the stability of the transition state assembly.

In biocatalytic reductions, the enzyme's active site provides a highly defined chiral environment. The substrate is precisely oriented through a series of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The nicotinamide (B372718) cofactor (NADH or NADPH) then delivers the hydride to one specific face of the carbonyl, leading to high enantioselectivity.

Stereocontrol Determinants in Biocatalytic and Chemocatalytic Processes

Biocatalytic Processes:

The use of enzymes, particularly alcohol dehydrogenases (ADHs), for the synthesis of chiral alcohols offers high enantioselectivity under mild reaction conditions. researchgate.net A study on the chemoenzymatic synthesis of pyridine-based α-fluorinated secondary alcohols demonstrated the successful use of an alcohol dehydrogenase from Lactobacillus kefir for the reduction of α-halogenated acyl pyridine derivatives. nih.gov This process yielded the corresponding chiral alcohols with high enantiomeric excess (95% to >99%). nih.gov

The key determinants for stereocontrol in such biocatalytic reductions include:

Enzyme Specificity: The inherent three-dimensional structure of the enzyme's active site is the primary factor for stereocontrol.

Substrate Binding: The precise orientation of the substrate within the active site, dictated by multiple specific interactions, pre-determines the face of the carbonyl group that is accessible to the hydride donor.

Cofactor Orientation: The position of the nicotinamide cofactor (NADH or NADPH) relative to the bound substrate ensures the stereospecific transfer of the hydride.

A study on the biocatalytic resolution of 3-hydroxy-3-phenylpropanonitrile highlights the effectiveness of lipases in achieving high enantioselectivity, further underscoring the power of enzymes in chiral synthesis. nih.gov

Chemocatalytic Processes:

In chemocatalytic asymmetric hydrogenation, the choice of the chiral ligand and the metal catalyst is paramount for achieving high stereoselectivity. For the reduction of pyridinium (B92312) salts, Rh-JosiPhos catalysts have shown high efficacy, with enantiomeric excesses up to 90%. unimi.it The reaction mechanism is complex and can involve dihydropyridine (B1217469) intermediates. unimi.it

Key determinants for stereocontrol in these systems include:

Chiral Ligand Structure: The ligand creates a chiral environment around the metal center, which differentiates the two faces of the prochiral ketone.

Metal-Substrate Coordination: The way the ketone coordinates to the metal center influences the trajectory of the hydride attack.

Reaction Conditions: Solvent, temperature, and pressure can significantly impact the enantioselectivity of the reaction. For example, in the asymmetric hydrogenation of 3-substituted pyridinium salts, a mixture of THF and trifluoroethanol was found to be the optimal solvent system. unimi.it

Conformational Analysis of this compound

The three-dimensional conformation of a molecule is critical to its physical, chemical, and biological properties. The presence of a fluorine atom can significantly influence the conformational preferences of a molecule due to its unique electronic and steric properties.

Identification of Preferred Conformations

For similar molecules like fluorinated benzyl (B1604629) alcohols, multiple conformations are observed, often characterized by different orientations of the hydroxyl group relative to the aromatic ring. researchgate.net These conformations can be identified and characterized using spectroscopic techniques like IR and NMR, complemented by computational modeling. researchgate.netmdpi.com

Impact of Fluorine Substitution on Conformation

The substitution of a hydrogen atom with fluorine can have a profound impact on the conformational landscape of a molecule. The high electronegativity of fluorine leads to a highly polarized C-F bond, which can engage in various non-covalent interactions.

Studies on fluorinated piperidines have shown that the conformational behavior is influenced by an interplay of electrostatic interactions, hyperconjugation, and steric factors. unimi.it In some cases, the fluorine atom preferentially occupies an axial position, a phenomenon that can be modulated by solvent polarity. unimi.it

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. These methods can provide valuable insights that complement experimental findings.

For molecules containing fluorine, DFT calculations can be used to:

Predict Molecular Geometries: Optimize the three-dimensional structure of different conformers and determine their relative energies. researchgate.net

Analyze Electronic Properties: Calculate properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges to understand reactivity and intermolecular interactions. nih.gov

Simulate Vibrational Spectra: Calculate vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra. researchgate.net

Investigate Reaction Mechanisms: Model transition states and calculate activation energies to elucidate reaction pathways and predict stereochemical outcomes. nih.gov

A DFT study on 3-halopyridines (including 3-fluoropyridine) showed that while molecular parameters are only slightly influenced by solvent polarity, vibrational frequencies and other chemical properties are significantly affected. researchgate.net For a pyridylpyrazole derivative, DFT calculations were used to determine the HOMO-LUMO energy gap and identify electrophilic and nucleophilic centers in the molecule. Although specific quantum chemical calculations for this compound are not reported in the searched literature, these examples demonstrate the utility of such methods in understanding the properties of related heterocyclic compounds.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricacies of chemical reactions at the molecular level. For the synthesis of this compound, which is often achieved through the asymmetric transfer hydrogenation of its prochiral ketone precursor, 2-fluoro-3-acetylpyridine, DFT studies are instrumental in understanding the factors that control reactivity and stereoselectivity.

Researchers utilize DFT calculations to model the transition states of the hydrogenation reaction. By comparing the energy barriers of the competing pathways that lead to the (R) and (S) enantiomers, the origins of the observed enantioselectivity can be pinpointed. These studies often focus on the interaction between the substrate, the catalyst (commonly a ruthenium or iron complex), and the hydrogen donor. The calculations can reveal crucial non-covalent interactions, such as hydrogen bonds and steric repulsions, that stabilize one transition state over the other, thus favoring the formation of the (R)-enantiomer.

A foundational aspect of these theoretical investigations is the analysis of the electronic properties of the reactants. DFT can be used to calculate molecular orbitals and electrostatic potential surfaces, which helps in understanding the nucleophilic and electrophilic nature of different atomic sites. This is particularly relevant for the pyridyl ring, where the fluorine substituent and the nitrogen atom influence the electron distribution and, consequently, the reactivity of the carbonyl group.

The choice of the functional and basis set in DFT calculations is critical for obtaining accurate results. For instance, the M06-2X functional with a cc-pVDZ basis set has been effectively used to study the mechanism of cycloaddition reactions, providing insights into regio- and stereoselectivity that are in good agreement with experimental findings. researchgate.net Similarly, for the asymmetric transfer hydrogenation of ketones, DFT calculations can elucidate the role of the catalyst and ligands in creating a chiral environment that directs the stereochemical outcome. umn.edu

Table 1: Illustrative DFT Data for the Asymmetric Hydrogenation of 2-Fluoro-3-acetylpyridine

| Parameter | Value (kcal/mol) | Significance |

| Transition State Energy (pro-R) | -15.5 | Lower energy barrier, indicating the favored pathway |

| Transition State Energy (pro-S) | -12.8 | Higher energy barrier, disfavored pathway |

| Reaction Energy | -25.2 | Indicates an exothermic and thermodynamically favorable reaction |

Note: The data in this table is illustrative and represents the type of information obtained from DFT studies.

Computational Prediction of Enantioselectivity

Building upon DFT studies, computational models can be developed to predict the enantioselectivity of the synthesis of this compound. These predictive models are of immense value in the rational design of catalysts and the optimization of reaction conditions, thereby minimizing the need for extensive experimental screening.

The prediction of enantiomeric excess (e.e.) often involves the calculation of the free energy difference (ΔΔG‡) between the diastereomeric transition states leading to the (R) and (S) products. This energy difference is directly related to the ratio of the two enantiomers at a given temperature. High-level quantum mechanical calculations are necessary to achieve the accuracy required for reliable predictions.

These computational approaches have been successfully applied to various asymmetric catalytic reactions. For example, in the asymmetric transfer hydrogenation of other ketones, computational studies have been able to rationalize the observed enantioselectivities by analyzing the intricate network of interactions within the catalytic cycle. nih.gov The insights gained from these models can guide the modification of the catalyst structure, such as the steric and electronic properties of the ligands, to enhance the enantioselectivity.

Molecular Dynamics Simulations relevant to the Compound's Behavior

While DFT is well-suited for studying static reaction pathways, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecular system over time. MD simulations are particularly useful for understanding the behavior of this compound in different solvent environments and its interactions with other molecules, such as biological macromolecules.

In a typical MD simulation, the motion of each atom in the system is calculated by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the molecule and the analysis of its solvation structure. For instance, MD simulations can reveal the preferred orientation of solvent molecules, such as ethanol (B145695) or water, around the chiral alcohol and the nature of the hydrogen bonding network. rsc.orgresearchgate.net

These simulations are crucial for understanding how the compound might behave in a biological system, for example, when interacting with a protein binding pocket. By simulating the compound in an aqueous environment, researchers can gain insights into its solubility, diffusion, and the dynamics of its interactions with surrounding water molecules. This information is invaluable for drug design and development, where the behavior of a molecule in a physiological environment is of paramount importance. nih.gov

Analytical and Spectroscopic Methodologies for Research Characterization

Determination of Enantiomeric Excess and Absolute Configuration of (R)-1-(2-Fluoropyridin-3-yl)ethanol

Establishing the enantiomeric excess (ee), a measure of the purity of a chiral substance, is crucial. wikipedia.org It indicates the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess of chiral compounds like this compound. uma.esnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govsigmaaldrich.com

The choice of the chiral stationary phase is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability. nih.govwindows.net For instance, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are common phases that can resolve a wide range of racemates. nih.govmdpi.com The separation can be performed in different modes, including normal phase, reversed-phase, and polar-organic modes, by adjusting the mobile phase composition. nih.govsigmaaldrich.com For example, a mobile phase of n-hexane and ethanol (B145695) is common in normal-phase HPLC. nih.gov

The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. uma.es While this method is highly effective, it often requires reference standards of the pure enantiomers for initial method development and peak assignment. uma.es However, techniques coupling HPLC with chiroptical detectors like circular dichroism (CD) can help in determining the elution order and confirming the identity of the enantiomers without the need for pure standards. uma.es

Table 1: Example of Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (B130326) (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 25 °C |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) offers another powerful method for the separation and quantification of enantiomers. gcms.czresearchgate.net Similar to chiral HPLC, this technique employs a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, to achieve enantioseparation. gcms.czresearchgate.net

For volatile compounds like alcohols, derivatization is sometimes employed to improve chromatographic performance and separation. nih.govsigmaaldrich.com Acylation, for instance, can reduce the polarity and increase the volatility of the alcohol, leading to better peak shapes and resolution on the GC column. nih.gov However, direct analysis without derivatization is also possible and often preferred to simplify the procedure. researchgate.net

The optimization of GC parameters such as temperature ramp rate and carrier gas linear velocity is crucial for maximizing the resolution of the enantiomers. gcms.cz Hydrogen is often used as a carrier gas due to its efficiency at higher linear velocities. gcms.cz The enantiomeric excess is determined by comparing the peak areas of the two enantiomers. uni-muenchen.de

Table 2: Typical Chiral GC Conditions

| Parameter | Condition |

| Column | Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm) |

| Carrier Gas | Hydrogen |

| Injector Temp. | 250 °C |

| Detector Temp. | 250 °C |

| Oven Program | 70 °C (hold 1 min), then ramp to 150 °C at 2 °C/min |

Derivatization Methods for Chiral Analysis (e.g., Mosher's Ester method for NMR)

The Mosher's ester method is a well-established NMR technique used to determine the absolute configuration of chiral alcohols. nih.govnih.gov This method involves the reaction of the chiral alcohol with a chiral derivatizing agent, typically the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govwikipedia.org This reaction forms a pair of diastereomeric esters. oregonstate.edu

Since diastereomers have different physical properties, their NMR spectra will also differ. oregonstate.edu By comparing the ¹H NMR spectra of the two diastereomeric Mosher esters, the absolute configuration of the original alcohol can be deduced. nih.gov The key is to analyze the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center. nih.govoregonstate.edu A consistent pattern in these chemical shift differences allows for the assignment of the absolute configuration. oregonstate.edu This method is particularly valuable as it provides configurational information directly from the spectroscopic data. nih.gov Other chiral derivatizing agents can also be employed for this purpose. tcichemicals.comnih.gov

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. researchgate.netspringernature.com This technique provides a three-dimensional structure of the molecule, unambiguously establishing the spatial arrangement of its atoms. springernature.com

For light-atom molecules like this compound, determining the absolute configuration can be challenging due to the weak anomalous scattering of X-rays. researchgate.net To overcome this, one approach is to derivatize the alcohol with a molecule containing a heavier atom, which enhances the anomalous dispersion effect. researchgate.netresearchgate.net Alternatively, co-crystallization with a chiral compound of a known absolute configuration can serve as an internal reference. researchgate.netnih.gov The resulting crystal structure then allows for the unequivocal assignment of the absolute configuration of the target molecule. nih.gov

Advanced Spectroscopic Characterization for Structural Elucidation and Purity

Beyond establishing chirality, a thorough spectroscopic analysis is essential to confirm the chemical structure and assess the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. researchgate.netyoutube.com Both ¹H and ¹³C NMR are used to confirm the connectivity of atoms within the this compound molecule. rsc.orgbas.bg

In the ¹H NMR spectrum, the chemical shifts, integration values, and coupling patterns of the proton signals provide detailed information about the electronic environment and neighboring protons for each hydrogen atom in the molecule. youtube.com For instance, the protons on the pyridine (B92270) ring will exhibit characteristic shifts and splitting patterns due to their positions relative to the nitrogen and fluorine atoms. chemicalbook.com The methine proton (CH-OH) and the methyl protons (CH₃) will also have distinct signals.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. researchgate.net Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment. researchgate.net Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further establish the connectivity between protons and carbons, providing definitive structural confirmation. bas.bg

Table 3: Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Pyridine H-4 | ~7.8 | ~140 |

| Pyridine H-5 | ~7.2 | ~122 |

| Pyridine H-6 | ~8.2 | ~148 (d, JCF ≈ 15 Hz) |

| CH-OH | ~5.0 (q) | ~65 |

| CH₃ | ~1.5 (d) | ~23 |

| Pyridine C-2 | - | ~162 (d, JCF ≈ 240 Hz) |

| Pyridine C-3 | - | ~135 (d, JCF ≈ 5 Hz) |

| Note: These are approximate values and can vary based on solvent and other experimental conditions. The coupling of carbon atoms to fluorine (JCF) results in doublets (d) in the ¹³C NMR spectrum. |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis